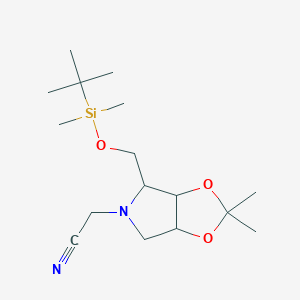
8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic compound that acts as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research due to its ability to modulate protein kinase activity, particularly protein kinase A (PKA) and protein kinase G (PKG). This compound is known for its stability and effectiveness in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves multiple steps, starting with the modification of adenosine. The key steps include:
Thioether Formation:
Cyclization: Formation of the cyclic monophosphate structure.
Thioate Introduction: Incorporation of the monophosphorothioate group.
Isomer Separation: Isolation of the SP-isomer.
Sodium Salt Formation: Conversion to the sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is extensively used in scientific research, including:
Chemistry: As a tool to study cyclic nucleotide signaling pathways.
Biology: To investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.
Medicine: In the development of therapeutic agents targeting cAMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
Wirkmechanismus
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinase A (PKA) and protein kinase G (PKG). This activation leads to the phosphorylation of various target proteins, modulating their activity and influencing numerous cellular pathways. The SP-isomer specifically interacts with the regulatory subunits of these kinases, enhancing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP)
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
- N6-Benzoyladenosine-3’,5’-cyclic monophosphate (N6-Bz-cAMP)
Uniqueness
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its enhanced stability and specificity for PKA and PKG. The presence of the monophosphorothioate group provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting analog compared to other cAMP derivatives.
Eigenschaften
Molekularformel |
C16H15ClN5O5PS2 |
|---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20) |
InChI-Schlüssel |
IVNQJYQKSYRLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)




![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)



